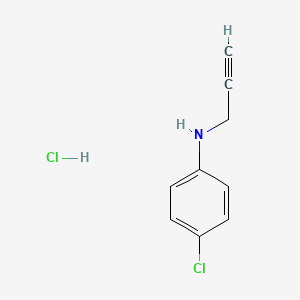

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride

Descripción

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride is a substituted aniline derivative characterized by a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom of a 4-chloroaniline moiety, with a hydrochloride counterion. The propargyl group introduces unique electronic and steric properties, influencing reactivity and solubility. Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for industrial applications .

Propiedades

IUPAC Name |

4-chloro-N-prop-2-ynylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTPMRSQERTCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with various cellular components, leading to oxidative stress and other biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the aniline nitrogen plays a critical role in determining molecular properties. A comparison of key derivatives is provided below:

Table 1: Comparative Analysis of 4-Chloro-N-Substituted Aniline Hydrochlorides

Key Observations :

- Electronic Effects : The propargyl group in the target compound is electron-withdrawing, which may increase the acidity of the aniline N–H compared to electron-donating groups like cyclopropylmethyl .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than neutral analogues. For example, 4-Chloro-N-(2-pyridyl)aniline (neutral) lacks the solubility-enhancing counterion present in the target compound .

- Crystallinity : Hydrogen bonding patterns differ significantly. The 2-pyridyl derivative forms dimers via N–H⋯N interactions , whereas the propargyl-substituted compound’s crystal structure remains unreported but likely exhibits distinct packing due to the linear alkyne group.

Reactivity Differences :

- The propargyl group’s alkyne functionality allows for click chemistry (e.g., Huisgen cycloaddition), a feature absent in derivatives like the cyclopropylmethyl or pyrrolidinylidene analogues .

- Schiff base derivatives (e.g., 4-Chloro-N-(2,4-dichlorobenzylidene)aniline) undergo metal complexation, whereas the hydrochloride salt form of the target compound is less likely to participate in such reactions .

Actividad Biológica

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride is a compound of interest in medicinal chemistry and biological research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse sources, including recent studies on enzyme inhibition, antibacterial properties, and interactions with biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with propargylamine in the presence of hydrochloric acid. The reaction conditions are optimized for yield and purity, often utilizing catalysts to enhance efficiency. The general reaction scheme can be summarized as follows:

- Starting Materials : 4-Chloroaniline + Propargylamine + HCl

- Reaction Conditions : Controlled temperature and pressure

- Products : this compound

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and proteins. Notably, it has been studied for its potential role as an enzyme inhibitor and photosensitizer.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, thereby influencing biochemical pathways relevant to drug development. Although detailed mechanisms remain under investigation, preliminary studies suggest that it may generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, through energy transfer mechanisms.

Antibacterial Activity

The compound's antibacterial properties have been explored in various studies. For instance, it has shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition. The following table summarizes findings related to its antibacterial activity:

| Bacterial Strain | MIC (mg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.025 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Effective inhibition noted |

| Pseudomonas aeruginosa | 0.156 | Moderate activity observed |

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound. For example:

- Study on Antimicrobial Activity : A comprehensive examination of various substituted anilines revealed that compounds with similar structures exhibited significant antimicrobial properties against a range of bacterial strains . This suggests a promising avenue for further exploration of this compound in antimicrobial applications.

- Mechanistic Insights : Another study highlighted the potential for this compound to act as a photosensitizer in photodynamic therapy, generating ROS that could induce cell death in targeted therapies. This mechanism is particularly relevant in cancer treatment research.

Research Findings

Recent research has emphasized the need for further investigation into the biological activities of this compound:

- Protein Interactions : The compound's ability to interact with biomolecules suggests potential therapeutic applications in drug design.

- Therapeutic Applications : Ongoing studies are exploring its use as a precursor for novel pharmaceuticals, particularly in the context of cancer therapy and antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride, and what reaction conditions optimize yield?

The synthesis typically involves a two-step process:

Alkylation of 4-chloroaniline : Reacting 4-chloroaniline with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) under reflux .

Hydrochloride salt formation : Treating the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol) .

Q. Key Reaction Parameters :

| Reaction Step | Reagents/Conditions | Solvent | Temperature | Yield Optimization Tips |

|---|---|---|---|---|

| Alkylation | Propargyl bromide, K₂CO₃ | DMF | 80–100°C (reflux) | Use excess propargyl bromide (1.2–1.5 eq.) and monitor via TLC |

| Salt formation | HCl gas, ethanol | Ethanol | 0–5°C (ice bath) | Slow addition of HCl to avoid precipitation impurities |

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies the alkyne proton (δ 2.5–3.0 ppm, triplet) and aromatic protons (δ 6.8–7.4 ppm). Confirm regiochemistry of substitution using coupling constants .

- ¹³C NMR : Detects the sp-hybridized alkyne carbons (δ 70–85 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 200.05) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolves crystal structure using SHELX refinement for unambiguous confirmation of stereochemistry .

Q. How do the functional groups in this compound influence its reactivity?

- Chloro substituent : Enhances electrophilic aromatic substitution (EAS) at the para position but reduces nucleophilicity of the amine due to electron-withdrawing effects .

- Propargyl group : Participates in click chemistry (e.g., Huisgen cycloaddition with azides) and acts as a Michael acceptor in nucleophilic additions .

- Hydrochloride salt : Improves solubility in polar solvents (e.g., water, methanol) for biological assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., alkyne proton splitting in NMR) be resolved?

Discrepancies in alkyne proton signals may arise from solvent effects or hydrogen bonding. Strategies include:

- Variable Temperature NMR : Conduct experiments at low temperatures (–40°C) to slow exchange processes and clarify splitting patterns .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data .

- Deuteration Studies : Replace the alkyne proton with deuterium to isolate coupling interactions .

Q. What methodologies are effective for optimizing synthetic yield in large-scale production?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

- Flow Chemistry : Enables continuous processing with precise control of temperature and reagent mixing, minimizing side products .

- Design of Experiments (DoE) : Statistically optimizes parameters (e.g., solvent ratio, catalyst loading) using software like Minitab .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Comparative studies of structural analogs reveal key motifs for activity:

| Analog | Structural Variation | Bioactivity Trend |

|---|---|---|

| 4-Chloroaniline | Lacks propargyl group | Lower antimicrobial activity |

| N-(4-Chlorophenyl)-propargylamine | No ether linkage | Reduced enzyme inhibition |

| 2-Aminoethylpropargyl ether | Ether spacer | Improved solubility but weaker binding |

Design Strategy : Introduce electron-donating groups (e.g., –OCH₃) at the meta position to balance electron withdrawal from Cl and enhance receptor binding .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Screens binding affinity to enzymes (e.g., cytochrome P450) by simulating ligand-receptor interactions .

- MD Simulations (GROMACS) : Assesses stability of the compound in binding pockets over 100-ns trajectories, identifying key residues for mutagenesis studies .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. How do storage conditions impact the compound’s stability, and what degradation products form?

- Stability Profile :

- Thermal Degradation : Decomposes above 150°C, forming 4-chloroaniline and propiolic acid (HPLC-MS monitoring recommended) .

- Photolysis : UV exposure induces cleavage of the C–N bond; store in amber vials at –20°C .

- Hygroscopicity : The hydrochloride salt absorbs moisture; store under argon with desiccants .

Data Contradiction Analysis Example :

If bioactivity studies report conflicting IC₅₀ values:

Purity Check : Use UPLC (≥98% purity threshold) to rule out impurities .

Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5 alters protonation states) .

Target Polymorphism : Screen for genetic variants in enzyme isoforms (e.g., CYP2D6*2 vs. *4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.